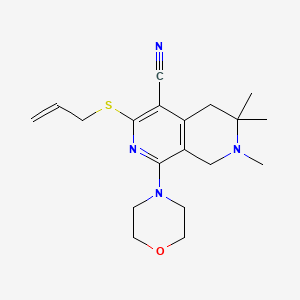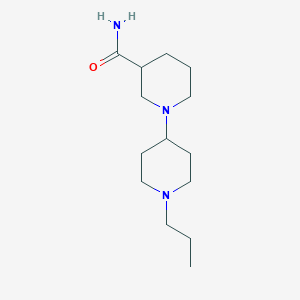
1'-propyl-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-propyl-1,4'-bipiperidine-3-carboxamide, also known as PBC, is a synthetic compound that has been widely studied for its potential use in the field of neuroscience. It belongs to the class of compounds known as piperidines, which are characterized by a six-membered ring containing nitrogen. PBC has been found to have a number of interesting properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1'-propyl-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is thought to involve the modulation of sigma-1 receptor activity. This receptor is known to play a role in a number of important physiological processes, including the regulation of calcium ion channels and the modulation of neurotransmitter release. By modulating the activity of this receptor, 1'-propyl-1,4'-bipiperidine-3-carboxamide may be able to influence these processes in a beneficial way.
Biochemical and Physiological Effects:
1'-propyl-1,4'-bipiperidine-3-carboxamide has been found to have a number of interesting biochemical and physiological effects. For example, it has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine. It has also been found to have anxiolytic and antipsychotic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1'-propyl-1,4'-bipiperidine-3-carboxamide is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a convenient and cost-effective compound for use in laboratory experiments. However, one limitation of 1'-propyl-1,4'-bipiperidine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts.
Direcciones Futuras
There are a number of interesting future directions for research on 1'-propyl-1,4'-bipiperidine-3-carboxamide. One potential area of focus is the development of new drugs based on 1'-propyl-1,4'-bipiperidine-3-carboxamide that target the sigma-1 receptor. Another potential area of focus is the study of 1'-propyl-1,4'-bipiperidine-3-carboxamide's effects on different physiological processes, such as memory and learning. Additionally, further research is needed to fully understand the mechanism of action of 1'-propyl-1,4'-bipiperidine-3-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1'-propyl-1,4'-bipiperidine-3-carboxamide can be achieved through a multi-step process involving the reaction of various chemicals. One common method involves the reaction of 1,4-dibromobutane with piperidine to form a dibromopiperidine intermediate. This intermediate is then reacted with propylamine to form 1'-propyl-1,4'-bipiperidine-3-carboxamide.
Aplicaciones Científicas De Investigación
1'-propyl-1,4'-bipiperidine-3-carboxamide has been studied extensively for its potential use in the field of neuroscience. Specifically, it has been found to have an affinity for the sigma-1 receptor, which is a protein found in the central nervous system. This receptor is involved in a number of important physiological processes, including the regulation of calcium ion channels and the modulation of neurotransmitter release.
Propiedades
IUPAC Name |
1-(1-propylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-2-7-16-9-5-13(6-10-16)17-8-3-4-12(11-17)14(15)18/h12-13H,2-11H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHADDFHSMDVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propylpiperidin-4-yl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methylphenyl)sulfonyl]-N-2-naphthylpropanamide](/img/structure/B4925313.png)
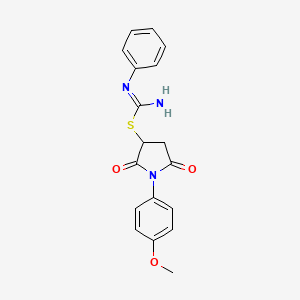
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4925322.png)
![2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4925328.png)
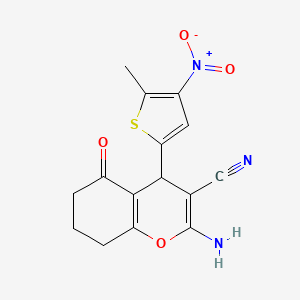


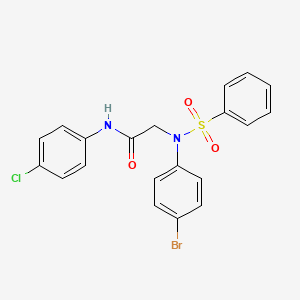

acetyl]amino}benzoate](/img/structure/B4925373.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-isopropylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4925375.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4925384.png)
